cinnamyl alcohol

概述

描述

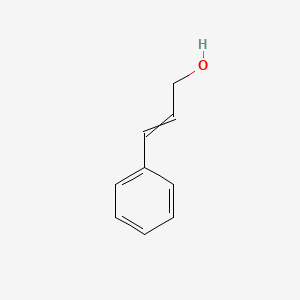

Cinnamyl alcohol (C₉H₁₀O), also known as 3-phenyl-2-propen-1-ol, is an aromatic alcohol with a benzene ring linked to a propenol group. It is a key intermediate in lignin biosynthesis, catalyzed by this compound dehydrogenase (CAD), which reduces cinnamaldehyde to this compound in an NADPH-dependent reaction . This compound is widely utilized in the fragrance, food, and cosmetic industries due to its sweet-spicy aroma and cinnamon-like flavor . Additionally, it exhibits antimicrobial and anti-inflammatory properties, making it valuable in pharmaceuticals .

准备方法

Biocatalytic Synthesis of Cinnamyl Alcohol

Enzyme Cascade Approach

The biocatalytic production of this compound from L-phenylalanine represents a paradigm shift toward green chemistry. This method employs a three-enzyme cascade comprising phenylalanine ammonia lyase (PAL), carboxylic acid reductase (CAR), and alcohol dehydrogenase (ADH). PAL first deaminates L-phenylalanine to cinnamic acid, which CAR reduces to cinnamaldehyde using ATP and NADPH. ADH subsequently converts cinnamaldehyde to this compound, achieving a 53% isolated yield at 100 mg scale under aqueous conditions and ambient temperatures .

Key to this process is the suppression of side reactions. Prolonged reaction times (>8 hours) lead to the accumulation of 3-phenylpropanol, a byproduct formed via ene-reductase activity . Optimizing enzyme ratios (e.g., 0.25 mg mL⁻¹ Saccharomyces cerevisiae ADH with 2.5 mg mL⁻¹ Mycobacterium CAR) ensures >90% conversion of cinnamate within 2 hours, minimizing impurities . The sequential separation of PAL and CAR/ADH reactions further enhances purity, enabling straightforward extraction via flash chromatography.

Metabolic Engineering in Microbial Hosts

Integrating the enzyme cascade into Escherichia coli engineered to overproduce L-phenylalanine demonstrates the potential for fermentative this compound production. In mineral M9 media supplemented with glucose, titers reached 80 mg L⁻¹, with no detectable side products . However, glycerol as a sole carbon source reduced yields to 20 mg L⁻¹, underscoring the importance of substrate selection in microbial systems .

Chemical Reduction Methods

Borohydride-Mediated Reduction

The patent CN101229991A details a high-yield chemical reduction method using potassium borohydride (KBH₄) in alkaline ethanol or methanol (pH 12–14). Adding KBH₄ to cinnamaldehyde at 12–30°C achieves 90–92% yield, followed by acetone quenching, neutralization, and vacuum distillation . This method’s simplicity and reproducibility make it industrially viable, though the use of corrosive alkaline conditions and organic solvents raises environmental concerns.

Table 1: Reaction Parameters for Borohydride Reduction

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Methanol |

| Temperature | 12–30°C |

| KBH₄ Concentration | 40–60% (w/w) |

| Yield | 88.5–92% |

Comparative Analysis of Synthesis Methods

Yield and Efficiency

The chemical reduction method surpasses biocatalysis in yield (92% vs. 53%) but requires stoichiometric reagents and generates alkaline waste . Biocatalysis offers atom-efficient conversion with renewable enzymes but faces scalability hurdles due to enzyme costs and reaction times.

Table 2: Method Comparison

| Parameter | Biocatalysis | Chemical Reduction |

|---|---|---|

| Starting Material | L-Phenylalanine | Cinnamaldehyde |

| Catalyst/Reagent | PAL, CAR, ADH | KBH₄ |

| Solvent | Aqueous | Ethanol/Methanol |

| Yield | 53% | 92% |

| Environmental Impact | Low (aqueous, mild) | High (alkaline waste) |

Environmental and Economic Considerations

Biocatalytic routes align with green chemistry principles, utilizing bio-derived substrates and minimizing toxic byproducts. In contrast, borohydride methods necessitate solvent recovery and waste neutralization, increasing operational costs .

Challenges in this compound Production

Byproduct Formation

Biocatalytic systems risk 3-phenylpropanol formation if ADH activity lags behind CAR . Chemical methods, while selective, may require stringent pH control to prevent aldehyde dimerization. Catalytic hydrogenation faces deactivation from CO adsorption or metal leaching, as seen in Pd-based systems .

Scalability and Energy Input

Scaling biocatalysis to industrial volumes demands robust enzyme immobilization and NADPH regeneration strategies. Chemical reduction’s high-yield metrics are offset by energy-intensive distillation steps .

化学反应分析

Autoxidation in Air

Cinnamyl alcohol undergoes rapid autoxidation upon air exposure, forming sensitizing compounds:

-

Primary products : Cinnamal (cinnamaldehyde), epoxy this compound, and cinnamic acid .

-

Sensitization potency : Epoxy this compound exhibits the highest sensitizing effect (LLNA EC₃ = 0.5%) compared to cinnamal (EC₃ = 4.5%) .

-

Degradation kinetics : Commercial this compound contains ~1.5% cinnamal initially, increasing to 15% after 28 days of air exposure .

| Exposure Time (Days) | This compound Remaining (%) | Cinnamal Formed (%) | Epoxy this compound (%) |

|---|---|---|---|

| 0 | 98.5 | 1.5 | 0 |

| 7 | 75 | 18 | 2.1 |

| 28 | 45 | 45 | 4.8 |

Catalytic Oxidation to Cinnamaldehyde

Selective oxidation to cinnamaldehyde (CD) is achieved via heterogeneous catalysis:

-

Ag-Co/S catalyst : 90% conversion, 99% selectivity under O₂ (80°C, 6 h) .

-

Au-Pd/TiO₂ : 41% initial conversion at 100°C, decreasing to 19% after 7 h .

-

Ni-doped NaNbO₃ : 99% selectivity with visible light, quantum efficiency 67.2% .

| Catalyst | Temp (°C) | Conversion (%) | Selectivity (%) | Conditions |

|---|---|---|---|---|

| Ag-Co/S | 80 | 90 | 99 | O₂, 6 h |

| Au-Pd/TiO₂ | 100 | 41 → 19 | 54 | O₂, 7 h |

| Pt/Ni-NaNbO₃ | RT | 45 µmol/h | >99 | Visible light, air |

Allylic Etherification

Indium(III) triflate promotes regioselective allylic substitution with orthoesters:

-

Methanol : 80:20 ratio of linear (2) vs. branched (3) ethers at rt .

-

Isopropanol : 100% linear ether selectivity under optimized conditions (40°C, 6 h) .

| Alcohol | Catalyst Loading (mol%) | Time (h) | 2:3 Ratio | Yield (%) |

|---|---|---|---|---|

| MeOH | 5 | 18 | 80:20 | 45 |

| iPrOH | 10 | 6 | 100:0 | 65 |

Hepatic Metabolism

Human liver microsomes oxidize this compound to:

-

Primary metabolites : Cinnamal (0.5–2 µM), cinnamic acid (0.5–6 µM) .

-

Minor metabolites : Epoxy this compound (0.05–0.1 µM), pOH-cinnamyl alcohol (0.03–0.07 µM) .

Skin Bioactivation

In reconstructed human epidermis models:

-

Key products : Cinnamal, epoxy this compound (detected in media after 24 h) .

-

Radical stability : pOH-cinnamyl alcohol forms more stable radicals (ΔG‡ = 42 kJ/mol) than this compound (ΔG‡ = 58 kJ/mol) .

Degradation and Environmental Fate

科学研究应用

Pharmaceutical Applications

1.1 Anti-Inflammatory Properties

Recent studies have demonstrated that cinnamyl alcohol exhibits significant anti-inflammatory effects. In a sepsis-induced mouse model, it was found to reduce mortality rates and inflammatory responses in vital organs such as the liver, heart, lungs, and kidneys. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines IL-1β and IL-18, indicating its potential as a therapeutic candidate for treating sepsis syndrome .

Case Study: Sepsis Model in Mice

- Objective: To evaluate the protective effects of this compound against sepsis.

- Findings: Mice treated with this compound showed reduced mortality and less severe histopathological changes compared to untreated controls.

- Data Summary:

Treatment Group Mortality Rate (%) IL-1β (pg/mL) IL-18 (pg/mL) Control 0 120.90 172.50 Model (Sepsis) 50 169.20 216.50 Model + this compound 30 120.90 172.50

1.2 Antimicrobial Activity

This compound has been noted for its antimicrobial properties, particularly against various bacterial strains. Its use in food preservation is being researched due to its ability to inhibit microbial growth without compromising food safety .

Cosmetic Applications

This compound is commonly used in cosmetics and personal care products due to its pleasant fragrance and potential skin benefits. However, it is also associated with allergic reactions in some individuals, necessitating careful formulation .

Toxicological Assessment

- Study Findings: this compound can cause allergic contact dermatitis but is generally considered safe at low concentrations.

- Data Summary:

Product Type Concentration (%) Allergic Reaction Incidence (%) Fragrances <0.5 Low Skin Creams <1.0 Moderate

Food Industry Applications

In the food industry, this compound is utilized for its flavoring properties. It enhances sensory attributes in products such as chocolates and baked goods . Additionally, its antioxidant activity has been reported to improve the shelf life of food products.

Flavor Enhancement Case Study

- Objective: To assess the impact of this compound on chocolate flavor.

- Findings: Incorporation of this compound significantly improved the sensory profile of milk chocolate.

- Data Summary:

Chocolate Sample Flavor Rating (1-10) Control (No Additive) 6 With this compound 8

Synthesis and Production

This compound can be synthesized through biotechnological methods using waste streams like glycerol, presenting an eco-friendly route for production . This process not only contributes to sustainability but also reduces production costs.

Biotechnological Production Case Study

- Methodology: Utilization of enzyme-catalyzed reactions for the conversion of glycerol to this compound.

- Results:

- High conversion rates (>90%) were achieved within two hours using optimized conditions.

作用机制

The mechanism of action of cinnamyl alcohol involves its interaction with various molecular targets and pathways. It is absorbed through the skin and gut, where it is metabolized to cinnamaldehyde . This compound exerts its effects by interacting with cellular membranes, enzymes, and receptors, leading to various biological activities such as antimicrobial and anti-inflammatory effects .

相似化合物的比较

Comparison with Cinnamyl Acetate

Structure and Biosynthesis : Cinnamyl acetate (C₁₁H₁₂O₂) is the acetyl ester of cinnamyl alcohol, formed via esterification. In Prunus mume cultivars, this compound serves as the precursor for cinnamyl acetate synthesis, mediated by acetyltransferases .

Applications : Both compounds contribute to floral scents, but cinnamyl acetate is more volatile, making it a superior fragrance enhancer. For example, in P. mume cultivars like ‘Fenp,’ cinnamyl acetate peaks during the full-blooming stage .

Stability : this compound oxidizes more readily (thermal rapid oxidation temperature, T_R = 332.75 K) than cinnamyl acetate, which is stabilized by the ester group .

Comparison with Cinnamaldehyde

Structure and Biosynthesis: Cinnamaldehyde (C₉H₈O), the aldehyde derivative, is the direct precursor to this compound via CAD. In Arabidopsis thaliana, CAD isoforms (e.g., AtCAD5) preferentially catalyze lignin monomer synthesis from cinnamaldehyde . Reactivity: Cinnamaldehyde is the most oxidation-prone among the 3-phenyl-2-propene compounds, with an initial oxidation temperature (T_a) of 271.25 K and rapid oxidation (T_R) at 301.125 K . It forms peroxides (18.88 mmol/kg after 6 h at 373 K) faster than this compound . Applications: Used as a flavoring agent and antimicrobial, but its instability limits industrial use compared to this compound .

Comparison with Cinnamic Acid

Structure and Biosynthesis: Cinnamic acid (C₉H₈O₂), the carboxylic acid derivative, is synthesized via oxidation of this compound or through the shikimate pathway. Unlike this compound, it lacks the propenol group, reducing its volatility. Stability: Cinnamic acid is the most thermally stable (T_a = 363.875 K; T_R = 385.375 K) due to its carboxyl group, which resists oxidation . Its peroxide value is the lowest (4.24 mmol/kg) among the 3-phenyl-2-propene compounds . Applications: Primarily used in preservatives and pharmaceuticals, but its low solubility limits fragrance applications .

Comparison with β-Methylstyrene

Structure and Reactivity: β-Methylstyrene (C₉H₁₀), an alkene derivative, lacks oxygen functional groups. It is synthesized via hydrogenolysis of this compound. Its oxidation reactivity (T_a = 323.125 K; T_R = 357.91 K) is intermediate between this compound and cinnamic acid .

Comparison with Hydrothis compound

Structure and Biosynthesis : Hydrothis compound (C₉H₁₂O), the saturated analog of this compound, lacks the double bond. It is synthesized via microbial reduction of cinnamic acid or hydrogenation of this compound .

Applications : Less aromatic than this compound, it is used in milder fragrances and as a pharmaceutical intermediate .

Enzymatic and Biotechnological Perspectives

CAD Specificity: CAD enzymes exhibit species-dependent substrate preferences. For example, Bursaphelenchus xylophilus CAD (BxCAD-1) shows optimal activity with this compound at pH 8.0 and 40°C, while Arabidopsis CAD isoforms favor lignin precursors . Biotechnological Production: Engineered Escherichia coli overexpressing carboxylic acid reductase (CAR) achieves 88.2% yield of this compound in a biphasic system, overcoming product inhibition . This method outperforms plant extraction and chemical synthesis in scalability and sustainability.

Stability and Reactivity Profiles

Table 1: Thermal Stability and Oxidation of 3-Phenyl-2-Propene Compounds

| Compound | Molecular Formula | T_a (K) | T_R (K) | Peroxide Value (mmol/kg) |

|---|---|---|---|---|

| Cinnamaldehyde | C₉H₈O | 271.25 | 301.13 | 18.88 |

| This compound | C₉H₁₀O | 292.38 | 332.75 | 15.07 |

| β-Methylstyrene | C₉H₁₀ | 323.13 | 357.91 | 9.62 |

| Cinnamic acid | C₉H₈O₂ | 363.88 | 385.38 | 4.24 |

Data sourced from

生物活性

Cinnamyl alcohol is a naturally occurring compound found in cinnamon oil and is known for its diverse biological activities. This article delves into its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects, supported by case studies and detailed research findings.

This compound (C₉H₁₀O) is an aromatic alcohol that is primarily derived from the bark of cinnamon trees. Its structure consists of a phenyl group attached to a propenyl alcohol moiety, contributing to its unique properties and activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

- Research Findings :

- A study demonstrated that this compound had higher antioxidant activity compared to its precursor, cinnamaldehyde, when evaluated using various assays such as DPPH and ABTS radical scavenging tests .

- The compound was shown to significantly reduce malondialdehyde (MDA) production in vegetable oils during thermal processing, indicating its potential use as a natural preservative in food products .

Antimicrobial Properties

This compound has been reported to possess antimicrobial effects against a variety of pathogens. Its efficacy has been tested against bacteria and fungi, making it a candidate for use in food preservation and as a therapeutic agent.

- Case Studies :

- In vitro studies indicated that this compound exhibited bactericidal activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating its potential as a natural antimicrobial agent .

- A study highlighted the effectiveness of this compound in inhibiting fungal growth, particularly against Candida albicans, suggesting its application in antifungal treatments .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. It has shown low acute toxicity levels in animal models, which supports its potential use in food and cosmetic applications.

- Toxicity Data :

Metabolism and Bioactivation

Understanding the metabolic pathways of this compound is crucial for evaluating its biological activity. Research indicates that it undergoes phase I and phase II metabolism, resulting in various metabolites.

- Metabolic Studies :

- A study utilizing human liver microsomes revealed that this compound is metabolized into several compounds, including cinnamic acid and other conjugates .

- The bioactivation process is essential for determining the compound's efficacy and safety profile as it may influence its therapeutic potential .

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What is the enzymatic role of cinnamyl alcohol dehydrogenase (CAD) in lignin biosynthesis?

CAD catalyzes the NADPH-dependent reduction of hydroxycinnamyl aldehydes (e.g., coniferyl aldehyde) to their corresponding alcohols (monolignols), which are lignin precursors. Methodological validation includes kinetic assays (e.g., pH/temperature optima, substrate specificity profiling) and phylogenetic analysis to distinguish CAD isoforms from other alcohol dehydrogenases .

Q. What experimental approaches are used to identify CAD gene family members in plant genomes?

Researchers screen genomic databases (e.g., Brachypodium, sorghum) using sequence homology to known CAD genes, followed by cloning, semi-quantitative RT-PCR for tissue-specific expression profiling, and phylogenetic clustering to classify isoforms (e.g., bona fide CADs vs. pseudogenes) .

Q. What techniques confirm tissue-specific expression of CAD genes?

Semi-quantitative RT-PCR and RNA gel blot hybridization are standard. For example, BdCAD5 in Brachypodium shows ubiquitous expression (highest in roots/stems), while BdCAD3 is stem/spike-specific . Wheat TaCAD1 exhibits stem-predominant expression, validated via RNA gel blots .

Q. What are the optimal pH and temperature conditions for CAD enzymatic activity?

Optimal conditions vary by isoform. For BdCAD3 and BdCAD5, reduction of coniferyl aldehyde peaks at pH 5.2–6.2 and 50°C, while oxidation favors pH 8–9.5. Activity assays under controlled buffers (e.g., citrate-phosphate for acidic pH) and temperature gradients are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in CAD gene family functionality across plant species?

Phylogenetic analysis (e.g., clades with ZmCAD2, OsCAD2, AtCAD5) combined with enzyme kinetics (Km, kcat) and structural modeling (substrate-binding domain residues) clarifies functional divergence. For example, BdCAD5 is lignin-specific, while BdCAD3 resembles sinapyl alcohol dehydrogenases .

Q. How does substrate-binding domain variation among CAD isoforms influence monolignol specificity?

Structural predictions (e.g., homology to AtCAD5) and mutagenesis studies reveal symmetric residue distribution in binding pockets. TaCAD1 prefers coniferyl aldehyde due to key amino acids (e.g., Phe-285, His-144), while AtCAD4 poorly metabolizes sinapyl aldehyde due to higher Km .

Q. What methodological strategies optimize selectivity in catalytic hydrogenation of cinnamaldehyde to this compound?

Hybrid catalysts (e.g., MIL-101@Pt@FeP-CMP) enhance selectivity (97.3%) via hydrophobic pores and C=O bond activation. Reaction conditions (H2 pressure <5 MPa, 50–80°C) and promoter metals (e.g., Fe, Co) reduce side reactions (e.g., hydrothis compound formation) .

Q. What evidence supports metabolic activation of this compound as a skin sensitizer independent of cinnamaldehyde?

In situ reconstructed human epidermis (RHE) models with ¹³C-labeled this compound identify epoxy-alcohol and allylic sulfate metabolites via HR-MAS NMR, bypassing cinnamaldehyde formation. This challenges prior prohapten theories .

Q. How do redundancy and functional divergence in CAD gene families impact genetic knockout studies?

Arabidopsis cad-c cad-d double mutants retain 60% lignin content due to compensatory isoforms (e.g., AtCAD5), highlighting functional redundancy. GeneChip and FT-IR spectroscopy reveal altered cell-wall gene networks but minimal lignin composition changes .

Q. What analytical methods quantify this compound derivatives in microbial biotransformation systems?

Two-phase systems (organic solvent/water) with Sphingomonas sp. Z45 achieve 88% conversion to 2-phenylethanol. HPLC or GC-MS monitors substrate depletion, while LC-QTOF identifies glycosides in biosynthetic pathways (e.g., this compound glycosylation) .

Q. Tables

Table 1. Kinetic Parameters of Key CAD Isoforms

| Isoform | Substrate | Km (μM) | kcat (s⁻¹) | pH Optima | Reference |

|---|---|---|---|---|---|

| BdCAD5 | Coniferyl aldehyde | 12.4 | 4.8 | 6.2 | |

| TaCAD1 | Coniferyl aldehyde | 18.9 | 5.2 | 6.0 | |

| AtCAD5 | Sinapyl aldehyde | 9.7 | 3.1 | 6.5 |

Table 2. Catalytic Hydrogenation Selectivity

| Catalyst System | Conversion (%) | Selectivity (%) | Conditions | Reference |

|---|---|---|---|---|

| MIL-101@Pt@FeP-CMP | 97.6 | 97.3 | 50°C, 2 MPa H₂ | |

| Co-B/MCM-41 | 85.2 | 89.1 | 80°C, 5 MPa H₂ |

属性

IUPAC Name |

3-phenylprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCCDEMITAIZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041491 | |

| Record name | 3-Phenyl-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

250.00 to 258.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104-54-1 | |

| Record name | Cinnamyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33 °C | |

| Record name | Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。